3-bromo-9-methyl-9H-carbazole
Overview
Description
3-Bromo-9-methyl-9H-carbazole is a chemical compound with the molecular formula C13H10BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
3-Bromo-9-methyl-9H-carbazole is a biochemical used in proteomics research . It is an aryl hydrocarbon receptor agonist . The aryl hydrocarbon receptor (AhR) is a protein that regulates the expression of several genes involved in cell growth and differentiation, and immune response.
Mode of Action
As an AhR agonist, this compound binds to the AhR, activating it. The activated AhR then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This can result in the metabolism and detoxification of harmful substances, or in some cases, the bioactivation of procarcinogens .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (LogP = 4.09400 ) suggests that it may readily cross biological membranes, potentially influencing its distribution and bioavailability .
Result of Action
The activation of AhR by this compound can lead to various cellular responses, depending on the cell type and the specific genes that are induced. These responses can include changes in cell growth and differentiation, immune response, and xenobiotic metabolism .
Action Environment
Environmental factors can influence the action of this compound. For example, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability may be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-9-methyl-9H-carbazole typically involves the bromination of 9-methyl-9H-carbazole. One common method is the reaction of 9-methyl-9H-carbazole with N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of 9-methyl-9H-carbazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted carbazole derivatives with various functional groups.
- Oxidized carbazole compounds with different oxidation states.
- Reduced carbazole derivatives.
Scientific Research Applications
3-Bromo-9-methyl-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Comparison with Similar Compounds
3-Bromo-9H-carbazole: Lacks the methyl group at the 9-position, resulting in different chemical properties and reactivity.
9-Methyl-9H-carbazole:
3,6-Dibromo-9-methyl-9H-carbazole: Contains an additional bromine atom at the 6-position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-9-methyl-9H-carbazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
3-bromo-9-methylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENVGAILUHBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369558 | |
Record name | 3-bromo-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91828-08-9 | |
Record name | 3-bromo-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-9-methyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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